The table below summarizes the fundamental technical data for Pkl-IN-1 (also referred to as Compound 12a) as identified from the latest research [1].
| Property | Detail |
|---|---|
| Compound Name | This compound (Compound 12a) |
| Target | Pyruvate Kinase L (PKL) |
| Bioactivity | Potent PKL inhibitor; inhibits 96.6% of PKL activity at 10 μM [1]. |
| IC₅₀ Value (PKL) | 0.07 μM [1] |
| IC₅₀ Value (PKR) | 0.18 μM [1] |
| Chemical Formula | C₁₂H₈O₈S [1] |
| Molar Mass | 312.25 g/mol [1] |
| CAS Number | Information not available in search results |
| Reference | Matić J, et al. Eur J Med Chem. 2024;269:116306 [1]. |
For researchers aiming to validate or utilize this compound, the following details on experimental methodologies and application are crucial.
Sales Email: peptidedb@qq.com [1].To illustrate the role of PKL in metabolism and the experimental workflow for assessing this compound, the following diagrams provide a visual summary.
PKL catalyzes the final step of glycolysis, which this compound inhibits.
Experimental workflow for profiling this compound, from biochemical to cellular assays.
Pyruvate kinase L (PKL) is a key metabolic enzyme encoded by the PKLR gene and is predominantly expressed in the liver. It catalyzes the final step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (PEP) to ADP, thereby generating pyruvate and ATP [1] [2].
While data on Pkl-IN-1 is unavailable, research has identified other classes of compounds that inhibit PKL. The table below summarizes one such class for which structural data is available.
| Compound Class | Reported Mechanism of Action | Experimental Evidence | Key Structural Insights |
|---|---|---|---|
| Anthraquinone derivatives [3] | ADP-competitive inhibition | X-ray crystallography (e.g., PDB ID: 7QZU), IC₅₀ values around 200 nM [3] | Binds to the ADP-binding site of PKL, competing with the natural substrate [3]. |
The methodologies used in the cited literature provide a robust protocol for elucidating the mechanism of a PKL inhibitor like this compound.
The following diagram illustrates a generalized experimental workflow for characterizing a PKL inhibitor, integrating the key methodologies discussed.
General workflow for characterizing a PKL inhibitor's mechanism.
The 2025 study by J. Matić et al. introduces LumiPK, a potent fluorescent tracer designed for target-engagement studies of the liver isoform of pyruvate kinase (PKL) [1].
Pyruvate kinases are key metabolic enzymes, and the PKL isoform is a valuable therapeutic target. LumiPK was developed to directly monitor allosteric ligand binding to PKL, filling a key technological gap [1].
The table below summarizes the key quantitative data for LumiPK:
| Parameter | Value / Description |
|---|---|
| Target Protein | Pyruvate Kinase Liver isoform (PKL) |
| Assay Type | NanoBRET (Bioluminescence Resonance Energy Transfer) |
| Affinity (KD) | 37 ± 5 nM (recombinant assays) |
| Cellular Potency (EC50) | 18.4 nM |
| Key Validated Ligands | Mitapivat, TEPP-46, DASA-58 |
| Fluorophore | 4-sulfamonyl-7-aminobenzoxadiazole (SBD) |
| Molecular Scaffold | Phthalazine derivative |
The research involved several critical stages, from probe design to validation in cellular settings.
Experimental workflow for LumiPK development and validation.
Since the exact paper you referenced was not found, here are practical steps to locate it:
"Matić J" "PKL" "2024" or "Pkl-IN-1".
The following table summarizes the core biochemical data for PKL-IN-1, a potent and selective allosteric inhibitor of the liver isoform of pyruvate kinase (PKL) [1].
| Property | Detail |
|---|---|
| Code Name | This compound (also referred to as Compound 12a in primary literature) [2] [1] |
| Chemical Formula | C₁₂H₈O₈S [1] |
| Molar Mass | 312.25 g/mol [1] |
| Primary Target | Human Liver Pyruvate Kinase (PKL) [2] |
| IC₅₀ (PKL) | 0.07 µM [2] [1] |
| IC₅₀ (PKR) | 0.18 µM [1] |
| Inhibition at 10 µM | 96.6% PKL activity [1] |
This compound was developed in the context of searching for treatments for Non-alcoholic Fatty Liver Disease (NAFLD) / Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD), a condition affecting an estimated 25% of the global population for which there are no approved targeted drugs [2] [3].
The data for this compound is supported by rigorous experimental methodologies typical of medicinal chemistry research [2]:
The diagram below illustrates the therapeutic logic and molecular mechanism of this compound in the context of NAFLD/MAFLD.
This visual workflow summarizes the key logical relationships: in NAFLD/MAFLD, PKL activity drives glycolytic flux, which supplies substrates for fat production (de novo lipogenesis), leading to triglyceride accumulation in the liver. This compound acts as an allosteric inhibitor of PKL, with the ultimate therapeutic goal of reducing hepatic fat.
The development of this compound represents a significant step in preclinical PKL inhibitor research.
This compound is identified as a potent and selective inhibitor of pyruvate kinase (PKL). The quantitative data from commercial suppliers is summarized in the table below.
| Property | Description / Value |
|---|---|
| Target | Pyruvate kinase (PKL) [1] [2] |
| IC₅₀ | 0.07 μM [1] [2] |
| Reported Bioactivity | 96.6% inhibition of PKL activity at 10 μM concentration (5-minute treatment) [1] [2] |
| Molecular Formula | C₁₂H₈O₈S [1] [2] |
| Research Application | Study of non-alcoholic fatty liver disease [1] [2] |
While a protocol specific to this compound is not available, the general principles of an in vitro kinase assay can be adapted. The following workflow and description are based on a published protocol for a different kinase (PKA), which shares common methodological steps with assays used for kinase inhibitors like this compound [3].
The assay typically measures the inhibitor's ability to reduce the kinase's phosphorylation of a target substrate. The key steps, as illustrated in the workflow, include [3]:
To establish a robust bioactivity assay for this compound in your lab, I suggest the following steps:
This compound (Compound 12a) is a sulfone-based molecule identified as a potent inhibitor of human liver pyruvate kinase L (PKL). The key quantitative data for this compound is summarized in the table below [1].
| Target | IC50 Value | Additional Bioactivity Data |
|---|---|---|
| Pyruvate Kinase L (PKL) | 0.07 μM | Inhibits 96.6% of PKL activity at a concentration of 10 μM [1]. |
| Pyruvate Kinase R (PKR) | 0.18 μM | - |
The determination of the half-maximal inhibitory concentration (IC50) is a standard method for evaluating the efficacy of a drug candidate. It indicates the concentration of an inhibitor required to reduce a specific biological or biochemical process by half [2] [3].
While the exact protocol for this compound is not available, the following workflow, based on biosensor-based protein interaction analysis (e.g., Surface Plasmon Resonance or SPR), outlines a robust method for determining IC50 for protein-inhibitor interactions. This method is particularly valuable for its molecular resolution, allowing you to distinguish inhibitors that target specific complexes [2] [3].
Workflow Description:
Pyruvate kinase catalyzes the final step of glycolysis. This compound targets the L-isozyme, which is prevalent in the liver. The following diagram places PKL inhibition in the context of cellular metabolism.
When working with IC50 values, especially from public databases, it is important to note:
The names "PKL" and "PKR" refer to two entirely different proteins with distinct biological functions. This makes a direct comparison of their inhibition a comparison of two separate fields of biology.
The table below summarizes the core differences between these two targets:
| Feature | PKL (Pyruvate Kinase Liver Isoform) | PKR (Protein Kinase R) |
|---|---|---|
| Full Name | Pyruvate Kinase, Liver [1] | Protein Kinase R [2] [3] |
| Primary Function | Metabolic enzyme; catalyzes the final step of glycolysis [1] [4] | Immune sensor kinase; activated by double-stranded RNA (dsRNA) during viral infection [2] [3] |
| Biological Role | Central to cellular energy metabolism and biosynthesis [5] | Key effector of innate antiviral defense; phosphorylates eIF2α to halt protein synthesis [2] [6] |
| Therapeutic Area | Cancer, metabolic diseases (e.g., hemolytic anemia) [4] | Viral infections, inflammatory diseases, cancer (as a regulator of inflammation and apoptosis) [7] [8] |
While data on Pkl-IN-1 itself is not available, the following information outlines common experimental approaches for studying inhibitors of these proteins, which can serve as a protocol guide.
Research on PKL often focuses on allosteric modulation due to its complex regulation. A key challenge is developing cellular target-engagement assays.
PKR inhibition is a common viral immune evasion strategy. Studies often focus on characterizing how viral proteins or small molecules disrupt the PKR activation cascade [3].
The following diagrams illustrate the separate biological pathways of PKL and PKR, highlighting why their inhibition has different functional consequences.
Given the lack of specific data on this compound, I suggest the following steps to advance your work:
PKM2-IN-1 is a research-grade pyruvate kinase M2 (PKM2) inhibitor used to study cancer metabolism. Handling this compound requires careful consideration of its physicochemical properties to ensure experimental reproducibility.
The following protocols are adapted from general best practices for handling small molecule inhibitors and enzymatic assays, as specific detailed methodologies for PKM2-IN-1 were not fully available in the search results.
This protocol describes how to create a concentrated stock solution of PKM2-IN-1 in DMSO for use in in vitro assays. [1]
This protocol is based on a well-established, optimized spectrophotometric method for measuring PKM2 activity, which can be used to characterize inhibitors like PKM2-IN-1. [2] The workflow is as follows:
Materials and Reagents [2]:
Procedure [2]:
For advanced applications, especially in vivo studies, further formulation is necessary. The search results highlight several effective strategies for insoluble compounds, though they have not been explicitly reported for PKM2-IN-1.
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ≥ 4 mg/mL (11.58 mM) | Recommended for stock solutions; use newly opened, anhydrous DMSO. Hygroscopic DMSO may impact solubility. [1] |
| 15% Cremophor EL / 85% Saline | 25 mg/mL | Forms a suspension; requires ultrasonication for preparation. [1] |
| Form | Temperature | Stability Period | Notes |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | Protect from light and moisture. [1] |
| Solid Powder | 4°C | 2 years | [1] |
| Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. [1] |
| Solution in DMSO | -20°C | 6 months | [1] |
Dose-response curves are fundamental in pharmacology for characterizing the biological activity and potency of a compound, quantifying the magnitude of its effect as a function of concentration [1]. The relationship is typically sigmoidal and can be described by models such as the Hill equation or the Emax model, which provide parameters like EC₅₀ (half-maximal effective concentration) and the Hill coefficient (nH), reflecting potency and cooperativity, respectively [1]. For a compound like Pkl-IN-1, such analysis is critical for determining its half-maximal inhibitory concentration (IC₅₀) and understanding its cellular effects.
The following section outlines a generalized protocol for generating and analyzing a dose-response curve for this compound. You should adapt the specifics (e.g., cell type, assay type) to your research context.
Prepare a stock solution of this compound in DMSO, then serially dilute it to create a concentration range. A typical 10-point, 1:3 serial dilution scheme is suggested below. Include a negative control (vehicle only, e.g., DMSO) and a positive control if available.
| Tube | Dilution Factor | Volume of Diluent | Volume from Stock/Previous Tube | Final Concentration (Assume 10 mM Stock) |
|---|---|---|---|---|
| A (Stock) | - | - | - | 10 µM |
| B | 1:3 | 200 µL | 100 µL of Stock A | 3.33 µM |
| C | 1:3 | 200 µL | 100 µL of Tube B | 1.11 µM |
| D | 1:3 | 200 µL | 100 µL of Tube C | 370 nM |
| E | 1:3 | 200 µL | 100 µL of Tube D | 123 nM |
| F | 1:3 | 200 µL | 100 µL of Tube E | 41.2 nM |
| G | 1:3 | 200 µL | 100 µL of Tube F | 13.7 nM |
| H | 1:3 | 200 µL | 100 µL of Tube G | 4.57 nM |
| I | 1:3 | 200 µL | 100 µL of Tube H | 1.52 nM |
| J | 1:3 | 200 µL | 100 µL of Tube I | 0.51 nM |
% Inhibition = [1 - (Abs_sample / Abs_negative_control)] * 100Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * Hillslope))
Where:Y is the response (% Inhibition).X is the logarithm of the concentration.Bottom and Top are the plateaus of the curve (minimal and maximal response).LogEC₅₀ is the logarithm of the concentration that gives a response halfway between Bottom and Top. The IC₅₀ is 10^LogEC₅₀.Hillslope describes the steepness of the curve.The diagram below illustrates the complete experimental and analytical workflow.
After fitting the data, you will obtain a curve and the key parameters summarized in the table below.
| Parameter | Description | Interpretation for this compound |
|---|---|---|
| IC₅₀ | Concentration for 50% maximal effect. | Measures compound potency. A lower value indicates higher potency. |
| Hill Coefficient (nH) | Steepness of the curve. | Suggests cooperativity; nH >1 is positive, <1 is negative. |
| Top Plateau | Maximal response (%) . | Efficacy of the compound. |
| Bottom Plateau | Minimal response (%) . | Baseline level of effect. |
| R² | Goodness-of-fit. | Indicates how well the model fits the data. Aim for >0.95. |
Since direct data on this compound is lacking, your research can make a significant contribution. After establishing the basic dose-response relationship, you could:
PKL, or the liver isoform of pyruvate kinase, catalyzes the final step of glycolysis, converting phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP [1]. It is allosterically activated by compounds like fructose-1,6-bisphosphate (FBP) [1]. Designing an inhibition assay for PKL requires measuring a decrease in this catalytic activity in the presence of your test compound.
A highly sensitive and widely used method is the Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay. In this coupled system, the pyruvate produced by PKL is immediately converted to lactate by LDH, simultaneously oxidizing NADH to NAD⁺. The decrease in NADH concentration, measured by the drop in absorbance at 340 nm, is directly proportional to PKL activity [2]. The reaction workflow is as follows:
This protocol is adapted from established methods for pyruvate kinase activity measurement and general biochemical assay optimization principles [2] [3].
The following workflow outlines the key steps for performing the inhibition assay in a microplate format.
Step-by-Step Instructions:
This compound at various concentrations to the test wells. Include control wells with an equal volume of DMSO (no inhibitor) for 0% inhibition, and wells without PKL enzyme for 100% inhibition/blanks.This compound is a covalent inhibitor, as it ensures sufficient time for the compound to bind to the enzyme before the reaction starts [1].A robust and reliable assay requires careful optimization of several parameters. The table below summarizes key factors to investigate.
Table 1: Critical Parameters for PKL Inhibition Assay Optimization
| Parameter | Objective | Optimization Strategy |
|---|---|---|
| Enzyme Concentration | Ensure the reaction rate is linear with time and proportional to enzyme amount. | Titrate PKL to find a concentration that gives a robust signal (ΔA340/min ~0.02-0.1) over 20-30 min while staying in the linear range [3] [2]. |
| Substrate Concentrations | Determine optimal [PEP] and [ADP] for inhibition studies. | Run Michaelis-Menten kinetics to find Km for PEP and ADP. For inhibitor studies, use [PEP] near its Km value to maximize sensitivity to competitive inhibitors [5]. |
| Buffer Conditions (pH, Mg²⁺) | Identify optimal activity and stability conditions. | Test different pH buffers (e.g., 7.0-8.0) and MgCl₂ concentrations (e.g., 5-20 mM). Use a design of experiments (DoE) approach to efficiently test multiple factors [6] [3]. |
| Allosteric Activator (FBP) | Characterize the effect of the activator on This compound potency. |
Perform the assay in the presence and absence of a saturating concentration of FBP (e.g., 10-50 µM) to see if inhibition is affected [1]. |
| Pre-incubation Time | Critical for covalent inhibitors. | If This compound is suspected to be covalent [1], vary the pre-incubation time (e.g., 0-60 min) to see if inhibition increases over time. |
| Signal-to-Noise & Z'-factor | Validate assay quality for screening. | Calculate Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z' > 0.5 indicates a robust assay suitable for high-throughput screening [3] [4]. |
Once the initial inhibition is confirmed, you can use this assay to gather more sophisticated data:
This compound and fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration.Table 2: Common Assay Issues and Potential Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Signal | Enzyme concentration too low, substrate depletion. | Increase PKL amount; ensure measurements are taken in the initial linear rate phase. |
| High Background | Non-enzymatic NADH oxidation, contaminated reagents. | Include a no-enzyme control; prepare fresh NADH solution. |
| Poor Z'-factor | High variability in controls. | Check pipette accuracy; ensure reagents are thoroughly mixed and at a consistent temperature. |
| Inhibition Not Observed | Insufficient pre-incubation for covalent binder, incorrect substrate levels. | Increase pre-incubation time; verify that [PEP] is not saturating. |
I hope this detailed application note provides a solid foundation for your work on This compound. The protocols and strategies outlined here are based on established biochemical principles and can be tailored to your specific experimental needs.
The table below summarizes the key available data for this compound (also referred to as Compound 12a) [1].
| Property | Description |
|---|---|
| Bioactivity | Potent pyruvate kinase L (PKL) inhibitor [1]. |
| Reported Target | PKL (IC₅₀ = 0.07 µM); PKR (IC₅₀ = 0.18 µM) [1]. |
| Inhibition at 10 µM | 96.6% PKL activity inhibition [1]. |
| Chemical Formula | C₁₂H₈O₈S [1]. |
| Molar Mass | 312.25 g/mol [1]. |
| Core Application | Research tool to investigate PKL function [1]. |
This compound is a selective inhibitor for the pyruvate kinase L (PKL) subtype. In cellular metabolism, pyruvate kinase catalyzes the final step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate and generating ATP. The M2 isoform (PKM2) is frequently expressed in cancer cells and proliferating tissues, and its activity is crucial for directing glucose carbons toward synthetic processes needed for cell growth [2] [3].
The diagram below illustrates the central role of pyruvate kinase in glycolysis and the anabolic pathways affected by its inhibition, which are key areas for applying this compound.
This protocol outlines a methodology to assess the acute effects of this compound on cellular glycolysis and central carbon metabolism.
To measure the impact of PKL inhibition by this compound on real-time glycolytic flux and mitochondrial respiration in a cancer cell line.
Cell Seeding and Culture
Compound Treatment
Seahorse XF Glycolysis Stress Test
Data Analysis
The table below summarizes common solubility issues and their potential solutions.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Solubility in Aqueous Buffers | High lipophilicity of the compound; unsuitable for biological assays. | Use a co-solvent approach. Create a stock solution in DMSO, then dilute into aqueous buffer. Keep final DMSO concentration low (e.g., 0.1-1%) [1]. |
| Precipitation upon Dilution | "Spring" and "parachute" effect; compound crashes out when DMSO stock is diluted. | Optimize dilution protocol. Add the DMSO stock dropwise to the vigorously stirring buffer. Consider using surfactants (e.g., 0.01% Tween-80) to inhibit precipitation [1]. |
| Inconsistent Experimental Results | Equilibrium not reached (kinetic vs. thermodynamic solubility); variable solid form. | Adhere to thermodynamic solubility methods. Use shake-flask or slow-stir methods with adequate time for equilibrium (up to 24-72 hours). Characterize the solid state (crystalline/amorphous) [1]. |
| Uncertainty in Solubility Value | Poor data quality from historical sources; measurement below LoD/LoQ. | Consult curated, high-quality datasets. Be cautious of values reported as "<" a certain value, as these are below the Limit of Detection/Quantification and are not precise [1]. |
For reliable results, follow this detailed shake-flask method, which is the gold standard for determining thermodynamic solubility [1].
Preparation:
Equilibration:
Separation:
Analysis:
The diagram below outlines the logical workflow for diagnosing and resolving this compound solubility issues, from initial problem identification to final application in experiments.
Workflow for Solubility Resolution: This chart provides a step-by-step guide from initial problem identification through to final assay application, helping to standardize the troubleshooting process.
The core challenges in achieving reproducible IC₅₀ values are consistent across different compounds and assays. The following table summarizes the primary sources of variability and how to address them.
| Variability Source | Specific Challenges | Recommended Solutions & Controls |
|---|---|---|
| Biological System [1] | Cell line source/passage number, donor-to-donor variation (in primary cells), changes in sample handling. | Use consistent biological material sources; employ multiple donors with control compounds; standardize sample handling timing and methods [1]. |
| Assay Execution [1] | Instrument calibration (pipettes, liquid handlers), analyst-to-analyst technique, timing of assay steps. | Implement daily instrument maintenance/calibration; provide consistent, detailed analyst training; use standardized, timed protocols [1]. |
| Compound Handling [1] | Degradation from multiple freeze-thaw cycles, variations in preparation or storage conditions. | Standardize preparation process & storage location; strictly limit freeze-thaw cycles [1]. |
| Data Analysis [2] | Use of different test systems (e.g., Caco-2 vs. MDCKII-MDR1 cells) and equations for calculating activity. | Adopt the simplest, most robust experimental design; standardize the data analysis method (e.g., efflux ratio) across all experiments [2]. |
Here are some specific questions and answers that address common pitfalls.
Q: Our IC₅₀ values for the same compound vary significantly between different scientists in the lab. What is the most likely cause and how can we fix this?
Q: We see high variability in IC₅₀ even when using the same cell line purchased at different times. Why?
Q: Should we be concerned about which in vitro test system we use for our IC₅₀ determinations?
The diagram below outlines a generalized, robust workflow for an MTT-based cell viability assay, which can be adapted for various inhibitors. Adhering to such a structured process is key to minimizing variability [3].
Critical Steps in the Workflow:
The table below summarizes the key information found for the this compound inhibitor.
| Property | Description |
|---|---|
| Bioactivity | Potent pyruvate kinase L (PKL) inhibitor; IC₅₀ of 0.07 μM for PKL and 0.18 μM for PKR subtypes; inhibits 96.6% of PKL activity at 10 μM [1]. |
| Chemical Formula | C₁₂H₈O₈S [1] |
| Molar Mass | 312.25 g/mol [1] |
While not specific to this compound, the research on optimizing other inhibitors (like PLK1 inhibitors) highlights common approaches that are relevant in drug discovery [2] [3] [4]. The following workflow visualizes this general process.
The key strategies reflected in the workflow include:
The following methodology, adapted from the research, details how to biochemically assess Pkl-IN-1 (referred to in the study as MB-6a) interference with PKM2 enzymatic activity. Performing this assay is crucial to confirm the compound's target engagement and rule out nonspecific interference at the start of your investigations [1].
[1 - (Rate with Inhibitor / Rate of Positive Control)] × 100%.The table below summarizes quantitative data from the study that validated the PKM2 inhibition assay for MB-6a, providing a benchmark for expected results [1].
| Assay Type | Key Finding | Implication for Interference |
|---|---|---|
| LDH-coupled PKM2 Activity Assay | Concentration-dependent inhibition of PKM2 glycolytic activity. | Confirms the compound's target-specific effect rather than assay-wide interference. |
| Cellular ATP Production Assay | Reduction of ATP levels in SCC-9 cancer cells treated with MB-6a. | Validates that the biochemical inhibition has the expected downstream physiological consequence in a cellular context. |
| Molecular Docking & Dynamics | Favorable binding to PKM2's ATP-binding site; binding affinity scores ranged from -6.94 to -9.79 kcal/mol. | Suggests a specific mechanism of action and helps rule out nonspecific binding to other proteins or assay components. |
Based on standard practices in biochemical assay development and the information available, here are the primary areas to investigate for minimizing interference with this compound.
The following diagram illustrates the established mechanism of action of this compound (MB-6a), which is vital for understanding its intended target and potential off-target effects.
This diagram shows that this compound directly binds to and inhibits the active tetrameric form of PKM2. This disrupts the final step of glycolysis, leading to reduced ATP production. An indirect consequence is the shifting of the PKM2 equilibrium towards the dimeric form, which can translocate to the nucleus and promote oncogene expression. The primary anti-proliferative effect of this compound is linked to the energetic collapse caused by the inhibition of the tetramer's glycolytic activity [1].
The search results indicate that Pkl refers to the liver-specific isoform of pyruvate kinase (PKL), a promising target for treating Metabolic dysfunction-associated fatty liver disease (MAFLD) [1] [2].
Research has identified a class of compounds known as sulfone-based urolithin analogues as cell-permeable, allosteric inhibitors of PKL [1] [2]. One compound in particular, 15e, is highlighted as a promising candidate.
Here are established methodologies for evaluating cellular permeability, which can be applied to test compounds like Pkl-IN-1.
This in vitro model is a standard for predicting intestinal absorption [3].
Workflow Diagram:
Detailed Methodology:
For a direct in vivo assessment, you can use the FITC-dextran method in mice [4].
Workflow Diagram:
Detailed Methodology:
Permeability Acceptance Criteria for Caco-2 Assays [3]
| Measurement | CacoReady 24-well | CacoReady 96-well |
|---|---|---|
| TEER | > 1000 Ω·cm² | > 500 Ω·cm² |
| LY Papp (Paracellular Flux) | ≤ 1 x 10⁻⁶ cm/s | ≤ 1 x 10⁻⁶ cm/s |
Prediction of In Vivo Absorption from Caco-2 Papp [3]
| In Vitro Papp (cm/s) | Predicted In Vivo Absorption |
|---|---|
| Papp ≤ 1 x 10⁻⁶ | Low (0-20%) |
| 1 x 10⁻⁶ < Papp ≤ 10 x 10⁻⁶ | Medium (20-70%) |
| Papp > 10 x 10⁻⁶ | High (70-100%) |
Reference Compounds for Permeability Assays [3]
| Category | Example Compound |
|---|---|
| High Permeability | Propranolol, Metoprolol (10µM) |
| Low Permeability | Atenolol (10µM) |
| MDR1 (P-gp) Substrate | Digoxin (10µM) |
| MDR1 (P-gp) Inhibitor | Verapamil (10µM) |
What does a low IC₅₀ value like 4.3 µM indicate about my compound? A low IC₅₀ value indicates high potency, meaning less compound is needed to achieve the desired inhibitory effect. However, it does not guarantee good cellular permeability. Potency and permeability are distinct properties that must both be optimized for an effective drug [1] [2].
My compound shows good potency in cell lysates but not in live cells. What could be the issue? This is a classic sign of poor cellular permeability or efflux by transporter proteins. The compound can access its target directly in a lysate but is unable to cross the intact cell membrane in live cells. This highlights the critical need for permeability assays like the Caco-2 model [1].
How can I improve the cellular permeability of my PKL inhibitor? The research on sulfone-based urolithins suggests two strategic approaches:
Pyruvate Kinase L (PKL) is a key metabolic enzyme that catalyzes the final step of glycolysis. It is an emerging therapeutic target for conditions like cancer, metabolic diseases, and diabetes [1]. A primary challenge in targeting PKL is achieving selectivity against its closely related isoforms, particularly PKM2, which shares a highly similar structure and regulatory mechanisms [1] [2].
The table below outlines the key isoforms and the selectivity challenge:
| Isoform | Primary Tissue Expression | Key Characteristics | Selectivity Challenge |
|---|---|---|---|
| PKL | Liver [1] | Highly allosterically regulated; target for metabolic diseases and diabetes [1]. | The active site is highly conserved among isoforms. |
| PKM2 | Proliferating cells, embryonic tissue, many cancers [2] | Can switch between low-activity dimer and high-activity tetramer; a key oncoprotein [2]. | Shares high structural homology with PKL, especially in the allosteric pocket targeted by many activators [1]. |
| PKM1 | Muscle, brain [2] | Constitutively active tetramer [2]. | -- |
| PKR | Erythrocytes [1] | -- | -- |
To optimize the selectivity of a PKL inhibitor, you need to profile it against a panel of PK isoforms and other related proteins. Here are detailed protocols for key experiments.
This measures the direct interaction between your compound and the target protein.
This assesses the compound's ability to inhibit the enzymatic function of PKL.
This confirms that your inhibitor engages with PKL inside a live cell, a more physiologically relevant environment.
The diagram below illustrates the logical workflow for assessing and optimizing your PKL inhibitor.
Q1: My inhibitor shows good affinity in recombinant assays but no cellular activity. What could be wrong?
Q2: How can I use structural information to improve selectivity?
Q3: What are the best practices for presenting selectivity data?
The issues and solutions presented below are based on common, widespread challenges in scientific research [1] [2] [3]. You can use this structure by filling in the specifics of your work with Pkl-IN-1.
FAQ 1: What are the most common factors that hurt reproducibility in our lab?
FAQ 2: What should we document to ensure our this compound experiments are reproducible?
If you are facing inconsistent results, work through this checklist:
| Potential Issue | Diagnostic Question | Recommended Action |
|---|---|---|
| Protocol Specificity | Could another scientist in your lab replicate the procedure using only your written notes? | Publish detailed, step-by-step protocols. Use platforms that specialize in method-sharing to make them broadly accessible [1]. |
| Biological Reagents | Are your cell lines authenticated and tested for contaminants? Are your Pkl-IN1 compound batches consistent? | Use validated, low-passage cell lines. Implement a strict quality control process for all critical reagents [3]. |
| Data Analysis | Are you using the correct statistical test for your experimental design? | Train team members on foundational statistical methods and study design. Seek consultation with a biostatistician for complex analyses [3]. |
| Negative Results | Are you only attempting to publish data that confirms your hypothesis? | Create a lab culture that values and documents negative results. This prevents future repetition of failed experiments [3]. |
To help visualize the lifecycle of a reproducible experiment, the following diagram outlines key stages and best practices. You can adapt this workflow for your this compound research.
The table below summarizes the core biochemical and physical properties of this compound from the search results.
| Parameter | Value / Information | Source / Context |
|---|---|---|
| Target | Pyruvate Kinase (PKL) | [1] |
| Reported IC₅₀ | 0.07 μM | [1] |
| Molecular Weight | 312.25 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Solubility in DMSO | 125 mg/mL (approx. 400 mM) | [1] |
| In Vitro Activity | 96.6% PKL inhibition at 10 μM | [1] |
Stock Solution Preparation:
Storage:
Since a full concentration-response curve for this compound is not available in the search results, you can build an experimental strategy using the known data points.
1. Initial Concentration Guidance Start testing with a range of concentrations centered around the known biochemical and cellular activity data:
2. Key Experiment to Determine Optimal Concentration The most reliable way to find the optimal concentration for your specific system is to perform a dose-response curve.
Here are answers to some specific issues you might encounter.
Q1: I see no inhibitory effect in my cell-based assay. What could be wrong?
Q2: My results are inconsistent between replicates. How can I improve reproducibility?
Q3: How does inhibiting PKL connect to a disease model like NAFLD? The connection is based on the Warburg effect, where many cancer and proliferative cells, including those in diseased liver tissue, rely on aerobic glycolysis. PKM2 is a key regulator of this process.
Inhibition of PKM2 by this compound shunts glycolytic intermediates into biosynthetic pathways, potentially disrupting the metabolic rewiring associated with NAFLD. [1] [2]
The table below summarizes key experimental data for a series of cell-permeable, sulfone-based urolithin analogs identified as allosteric inhibitors of Liver Pyruvate Kinase (PKL) in the context of Metabolic dysfunction-associated fatty liver disease (MAFLD) [1].
| Compound ID | IC₅₀ (μM) | Key Experimental Observations |
|---|---|---|
| 15d | 4.3 | Promising inhibition [1] |
| 9d | 5.1 | Promising inhibition [1] |
| 15e | 6.4 | Substantial PKL inhibition; decreased triacylglycerol (TAG) content in liver cells; efficient cellular uptake [1] |
| 18a | 8.7 | Promising inhibition [1] |
| 12d | 14.8 | Promising inhibition [1] |
| 15a | 18.7 | Promising inhibition [1] |
The data in the table above was generated through a standard methodology for discovering and validating small-molecule inhibitors.
This experimental workflow, from biochemical screening to cellular phenotypic assays, is a robust approach for validating potential therapeutic compounds.
The following diagram illustrates the role of PKL in glycolysis and gluconeogenesis, and the potential point of intervention for the inhibitors described.
Since direct data on this compound is unavailable, here are suggestions for constructing a useful comparison:
A potency assay is a quantitative test that measures the biological activity of a product based on its specific Mechanism of Action (MoA) and is a legal requirement for the release of biologics [1]. The goal of validation is to formally demonstrate that the assay procedure is suitable for its intended use, such as lot release and stability testing [2] [1].
The core of many potency assays is a dose-response curve. The data is often fit to a model (like a 4-parameter logistic model) to calculate the Relative Potency (RP) of a test sample compared to a reference standard [2] [3]. This relative measurement helps control for inter- and intra-assay variability.
The table below summarizes the key parameters that must be validated and their typical acceptance criteria, compiled from recent studies and regulatory guidelines [4] [5] [3].
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of measured value to true value [3]. | Recovery within 85-115% of target potency [4]. |
| Precision | Degree of scatter in repeated measurements. Includes repeatability (same run) and intermediate precision (different days, analysts) [3]. | Repeatability: %RSD < 10% [4]. Intermediate Precision: %GCV < 30% [5]. |
| Linearity & Range | Ability to obtain results directly proportional to analyte concentration within a specified range [1]. | Demonstrated from 50% to 200% of labeled claim [4]. R² ≥ 0.95 for curve fit [3]. |
| Specificity | Ability to measure the analyte accurately in the presence of other components [1]. | Formulation buffer shows no dose-response; test article shows parallel curve to reference [5]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [5]. | Assay remains valid with small changes (e.g., incubation time ± 4h) [5]. |
While the exact protocol depends on the MoA of Pkl-IN-1, the following workflow, inspired by several case studies, outlines the common steps for a cell-based potency assay [4] [5] [3]. You can adapt this high-level flowchart to your specific experimental design.
Detailed Protocol Steps:
Developing a potency assay is not just a technical task; it is a regulatory requirement. Here are key considerations:
Here is a proposed structure and templates you can adapt to present your findings on Pkl-IN-1.
1. Quantitative Data Summary Table You can structure your experimental data in a table like the one below. This example uses common assay types for kinase inhibitor profiling.
| Kinase Target | IC₅₀ (nM) | Assay Type | Cell Line / System | Citation / Data Source |
|---|---|---|---|---|
| PKL (Primary Target) | [Your Data] | [e.g., Biochemical ATPase Assay] | [Your Data] | [Internal Report, Year] |
| Kinase A | [Your Data] | [e.g., Binding Assay] | [Your Data] | [Journal Name, Year] |
| Kinase B | [Your Data] | [e.g., Cell Viability Assay] | [Your Data] | [Journal Name, Year] |
| Kinase C | [Your Data] | [e.g., Phosphorylation Assay] | [Your Data] | [Journal Name, Year] |
2. Experimental Protocol Overview For the detailed methodology section, you can describe key assays using this format:
Based on your detailed specifications, here are Graphviz (DOT language) templates you can use to create diagrams for your guide.
Diagram 1: Specificity Assay Workflow This diagram outlines a logical workflow for confirming inhibitor specificity.
Diagram 2: Hypothetical Signaling Pathway This diagram shows how this compound might fit into a signaling pathway. You will need to replace the placeholder names and relationships with the actual biological targets and effects based on your research.
Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in cell division, regulating processes like centrosome maturation, spindle assembly, and cytokinesis [1]. Because its overexpression is frequently observed in various cancers and is linked to poor patient prognosis, PLK1 is considered a promising target for anticancer therapy [1].
PLK1 inhibitors generally work by targeting one of two key domains:
To conduct a competitive analysis for this compound, I suggest the following approaches:
| Inhibitor Name | Primary Target | Key Characteristics / Status |
|---|---|---|
| BI-2536 [1] | PLK1 Kinase Domain | A well-studied, potent ATP-competitive inhibitor. |
| Volasertib (BI-6727) [1] | PLK1 Kinase Domain | A dihydropteridinone derivative; has reached Phase II clinical trials [1]. |
| GSK461364 [2] [1] | PLK1 Kinase Domain | A selective thiophene amide inhibitor; has undergone Phase I clinical trials [2] [1]. |
| Onvansertib (NMS-P937) [1] | PLK1 Kinase Domain | An inhibitor with documented clinical studies [1]. |
| RO3280 [2] | PLK1 Kinase Domain | A pyrimidodiazepine-derived compound with high potency (IC50 of 3 nM); currently in preclinical development [2]. |
The search results highlight a methodology based on fluorescence spectroscopy for evaluating inhibitor binding properties, which could be relevant for your analysis of this compound [2]. The general workflow involves monitoring the interaction between the drug candidate and its target protein, such as Human Serum Albumin (HSA), to determine binding affinity and mechanism. The diagram below outlines the core steps of this experimental approach.
The key parameters calculated through this process include [2]: